3-Methoxybutyl acrylate
Overview
Description
3-Methoxybutyl acrylate: is an organic compound with the molecular formula C8H14O3 . It is an ester derived from acrylic acid and 3-methoxy-1-butanol. This compound is known for its applications in the production of polymers and copolymers, which are used in various industrial applications such as adhesives, coatings, and sealants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybutyl acrylate can be synthesized through the esterification of acrylic acid with 3-methoxy-1-butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of azeotropic distillation can also be employed to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybutyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 3-methoxy-1-butanol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Nucleophiles such as thiols, amines, or alcohols can add to the double bond under mild conditions.
Major Products Formed:
Polymers and Copolymers: Used in coatings, adhesives, and sealants.
Hydrolysis Products: Acrylic acid and 3-methoxy-1-butanol.
Scientific Research Applications
3-Methoxybutyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for use in medical adhesives and coatings for medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent adhesion properties and flexibility
Mechanism of Action
The primary mechanism of action of 3-methoxybutyl acrylate involves its polymerization to form long-chain polymers. The acrylate group undergoes free radical polymerization, initiated by free radicals generated from initiators like benzoyl peroxide or AIBN. The resulting polymers have unique properties such as flexibility, adhesion, and resistance to environmental factors. These properties make them suitable for various industrial applications .
Comparison with Similar Compounds
Butyl acrylate: Similar in structure but lacks the methoxy group, resulting in different physical and chemical properties.
Ethyl acrylate: Another similar compound but with an ethyl group instead of a methoxybutyl group.
Methyl methacrylate: Contains a methacrylate group instead of an acrylate group, leading to different polymerization behavior and properties.
Uniqueness: 3-Methoxybutyl acrylate is unique due to the presence of the methoxy group, which imparts specific properties such as increased flexibility and adhesion. This makes it particularly useful in applications where these properties are desired, such as in high-performance coatings and adhesives .
Properties
IUPAC Name |
3-methoxybutyl prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-8(9)11-6-5-7(2)10-3/h4,7H,1,5-6H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYMXLXNEYZTMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C=C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2768-07-2 | |
Record name | 3-Methoxybutyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2768-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxybutyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC24163 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methoxybutyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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